

Vanilloloside (CAS 74950-96-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanilloloside, a phenolic glycoside with the CAS number 74950-96-2, is a naturally occurring compound found in various plant species, including Gastrodia elata and Dendrobium moniliforme.[1][2] This technical guide provides a comprehensive overview of Vanilloloside, focusing on its chemical properties, biological activities, and putative mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Chemical and Physical Properties

Vanilloloside is structurally characterized by a vanillyl alcohol moiety linked to a glucose unit. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	74950-96-2	[3][4]
Molecular Formula	C14H20O8	[1][3]
Molecular Weight	316.30 g/mol	[3][4]
IUPAC Name	(2R,3S,4S,5R,6S)-2- (hydroxymethyl)-6-[4- (hydroxymethyl)-2- methoxyphenoxy]oxane-3,4,5- triol	[1]
Melting Point	120 °C	[3]
Appearance	Solid	[3]
SMILES	COC1=C(C=CC(=C1)CO)O[C @H]2INVALID-LINK CO)O)O">C@@HO	[3]

Biological Activities

Vanilloloside has been reported to exhibit a range of biological activities, primarily antioxidant, anti-inflammatory, and antimicrobial properties.[1]

Antioxidant Activity

The phenolic hydroxyl group in the vanillyl moiety of **Vanilloloside** is believed to contribute to its antioxidant properties by donating a hydrogen atom to scavenge free radicals.

Anti-inflammatory Activity

Studies on structurally related compounds like vanillin and vanillic acid suggest that **Vanilloloside** may exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

Antimicrobial Activity



Vanilloloside has demonstrated activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of **Vanilloloside**. These are representative protocols and may require optimization for specific experimental conditions.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Protocol:

- Prepare a stock solution of **Vanilloloside** in a suitable solvent (e.g., methanol or DMSO).
- Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
- In a 96-well plate, add various concentrations of the **Vanilloloside** solution.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid or Trolox can be used as a positive control.
- The percentage of DPPH radical scavenging activity is calculated using the formula: %
 Scavenging = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance
 of the DPPH solution without the sample, and A_sample is the absorbance of the sample
 with the DPPH solution.
- The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

This assay is another common method to evaluate antioxidant capacity.



Protocol:

- Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
- Add various concentrations of the **Vanilloloside** solution to a 96-well plate.
- Add the diluted ABTS•+ solution to each well and mix.
- Incubate at room temperature for a defined period (e.g., 6 minutes).
- Measure the absorbance at 734 nm.
- The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
- Determine the IC50 value from a dose-response curve.

Antimicrobial Activity Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

- Prepare a two-fold serial dilution of **Vanilloloside** in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
- Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
- Add the standardized inoculum to each well of the microtiter plate.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).



- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of Vanilloloside at which no visible growth of the microorganism is observed.

This method assesses the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

- Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
- Impregnate sterile paper discs with a known concentration of Vanilloloside solution.
- Place the impregnated discs onto the surface of the agar plate.
- Incubate the plate under appropriate conditions.
- Measure the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity.

Anti-inflammatory Activity Assays

This technique is used to detect the phosphorylation and activation of key proteins in inflammatory signaling pathways.

Protocol:

- Culture appropriate cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of Vanilloloside for a specific duration.
- Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).
- Lyse the cells to extract total proteins.
- Determine the protein concentration using a suitable method (e.g., BCA assay).
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, p38, ERK1/2, and JNK.
- Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation.

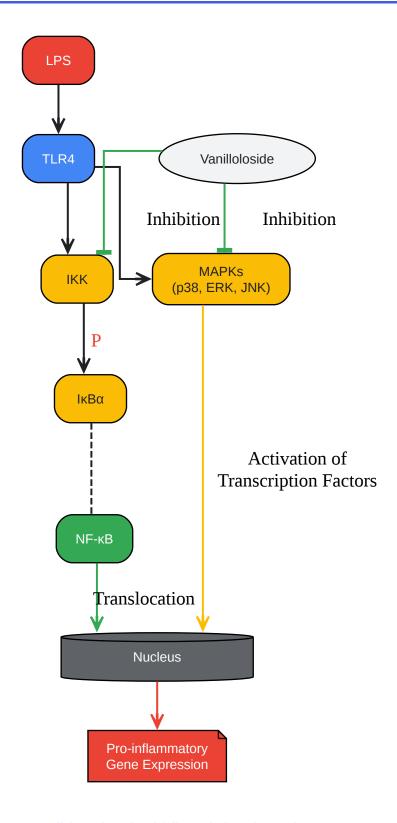
Signaling Pathways and Mechanisms of Action

Based on studies of structurally related compounds, the biological activities of **Vanilloloside** are likely mediated through the modulation of key cellular signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

Vanilloloside is hypothesized to inhibit the pro-inflammatory response by targeting the NF-κB and MAPK signaling cascades. An inflammatory stimulus, such as LPS, activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling molecules that ultimately result in the phosphorylation and activation of IκB kinase (IKK) and MAPKs (p38, ERK, JNK). IKK activation leads to the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate into the nucleus and induce the expression of pro-inflammatory genes. Activated MAPKs can also contribute to the activation of transcription factors like AP-1, further promoting inflammation. **Vanilloloside** may interfere with these pathways by inhibiting the phosphorylation of key signaling proteins.





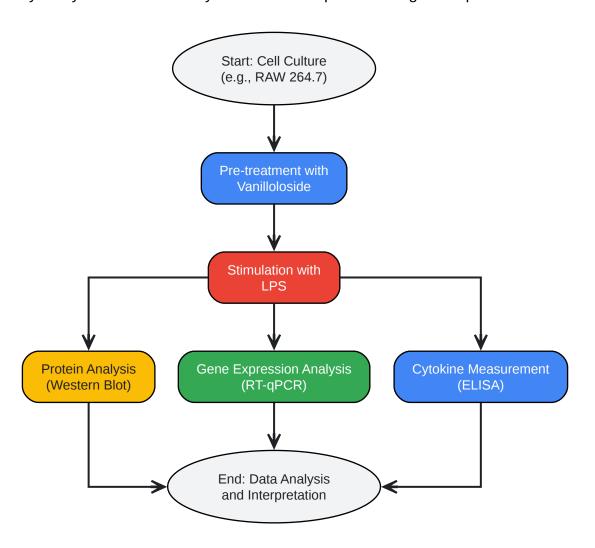
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Caption: Proposed anti-inflammatory mechanism of Vanilloloside.



Experimental Workflow for Investigating Antiinflammatory Effects

A typical workflow to investigate the anti-inflammatory properties of **Vanilloloside** is depicted below. This involves cell culture, treatment with the compound and an inflammatory stimulus, followed by analysis of inflammatory markers at the protein and gene expression levels.



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Caption: Experimental workflow for in vitro anti-inflammatory studies.

Conclusion

Vanilloloside is a promising natural compound with multifaceted biological activities. Its antioxidant, anti-inflammatory, and antimicrobial properties warrant further investigation for



potential therapeutic applications. The experimental protocols and proposed mechanisms of action outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Future studies should focus on in vivo efficacy, bioavailability, and detailed mechanistic elucidation to pave the way for its development as a novel therapeutic agent.

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- To cite this document: BenchChem. [Vanilloloside (CAS 74950-96-2): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1660343#vanilloloside-cas-number-74950-96-2]

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